molecular formula C11H11Cl2NO3 B12150079 Methyl 2-[(2,4-dichlorophenyl)formamido]propanoate

Methyl 2-[(2,4-dichlorophenyl)formamido]propanoate

Cat. No.: B12150079
M. Wt: 276.11 g/mol
InChI Key: MVSKQXAOEFQJJO-UHFFFAOYSA-N
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Description

Methyl 2-[(2,4-dichlorophenyl)formamido]propanoate is an organic compound with the molecular formula C11H11Cl2NO3 It is a derivative of propanoic acid and contains a dichlorophenyl group, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,4-dichlorophenyl)formamido]propanoate typically involves the reaction of 2,4-dichlorophenyl isocyanate with methyl 2-aminopropanoate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,4-dichlorophenyl)formamido]propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of new compounds with different functional groups.

Scientific Research Applications

Methyl 2-[(2,4-dichlorophenyl)formamido]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(2,4-dichlorophenyl)formamido]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2,4-dichlorophenyl)amino]propanoate
  • Methyl 2-[(2,4-dichlorophenyl)carbamoyl]propanoate
  • Methyl 2-[(2,4-dichlorophenyl)thio]propanoate

Uniqueness

Methyl 2-[(2,4-dichlorophenyl)formamido]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the formamido group, in particular, differentiates it from other similar compounds and contributes to its specific reactivity and applications.

Properties

Molecular Formula

C11H11Cl2NO3

Molecular Weight

276.11 g/mol

IUPAC Name

methyl 2-[(2,4-dichlorobenzoyl)amino]propanoate

InChI

InChI=1S/C11H11Cl2NO3/c1-6(11(16)17-2)14-10(15)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3,(H,14,15)

InChI Key

MVSKQXAOEFQJJO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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